5,6-Dihydroxy-Des(dimethoxy) Bosutinib
Description
Structure
3D Structure
Properties
CAS No. |
2468737-94-0 |
|---|---|
Molecular Formula |
C24H25Cl2N5O3 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-hydroxyanilino)-6-hydroxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-30-4-6-31(7-5-30)3-2-8-34-23-12-19-16(9-22(23)33)24(15(13-27)14-28-19)29-20-11-21(32)18(26)10-17(20)25/h9-12,14,32-33H,2-8H2,1H3,(H,28,29) |
InChI Key |
YATLVPNWKIGHJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)O |
Origin of Product |
United States |
Structural Elucidation and Definitive Characterization Methodologies for 5,6 Dihydroxy Des Dimethoxy Bosutinib
Advanced Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopy is the cornerstone for determining the precise molecular structure of a novel compound. A multi-faceted approach, employing several spectroscopic techniques, is essential to piece together the complete structural puzzle of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib (B1684425).
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR: A proton NMR spectrum would provide critical information. Key expected features for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib would include:
The disappearance of two sharp singlet signals corresponding to the methoxy (B1213986) (-OCH₃) protons, which are present in the spectrum of Bosutinib. plos.orgresearchgate.net
The appearance of new signals for the two hydroxyl (-OH) protons, whose chemical shift could vary depending on the solvent and concentration.
Shifts in the signals of the aromatic protons on the quinoline (B57606) and aniline (B41778) rings due to the change in electronic environment from methoxy to hydroxyl substituents.
¹³C-NMR: The carbon NMR spectrum would corroborate the ¹H-NMR data. The most telling signs would be the absence of the two methoxy carbon signals and a downfield shift for the C-5 and C-6 carbons directly attached to the new hydroxyl groups, reflecting the change in shielding.
2D-NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for a complex structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to map out adjacent protons within the aromatic rings and the propoxy side chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing the molecular fragments together. It shows correlations between protons and carbons that are two or three bonds away, which would confirm the connectivity between the quinoline core, the aniline moiety, and the piperazine (B1678402) side chain.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of a compound.
MS Analysis: Standard mass spectrometry would be used to identify the molecular ion peak (M⁺). For this compound, analysis in positive ionization mode would likely show a prominent protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would involve selecting this parent ion, fragmenting it, and analyzing the resulting daughter ions. researchgate.net This fragmentation pattern provides a structural fingerprint, revealing characteristic losses, such as the piperazine side chain, which can help confirm the compound's identity.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different atomic compositions.
Table 1: Expected Molecular Formula and Mass of Bosutinib Derivatives
| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) |
|---|---|---|
| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 530.1699 |
| This compound | C₂₄H₂₅Cl₂N₅O₃ | 502.1389 |
Vibrational Spectroscopy (Infrared Spectroscopy, IR) and Electronic Spectroscopy (UV-Visible Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the newly introduced hydroxyl groups.
A sharp absorption peak around 2220-2260 cm⁻¹, corresponding to the nitrile (-C≡N) group, a key feature also present in Bosutinib. researchgate.netnih.gov
Absorptions in the 1500-1600 cm⁻¹ region, typical for C=C and C=N stretching in the aromatic quinoline and aniline rings.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule's conjugated system. The UV-Vis spectrum of Bosutinib shows a maximum absorption (λmax) around 263 nm. researchgate.net The conversion of methoxy groups to hydroxyl groups in this compound would likely cause a shift in the λmax (a bathochromic or hypsochromic shift) due to the alteration of the chromophore's electronic properties. This data is useful for developing spectrophotometric detection methods for chromatography.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for both the purification of the target compound and the verification of its purity, a critical step before structural analysis and biological testing.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the primary methods for assessing the purity of pharmaceutical compounds. Numerous reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Bosutinib, which could be adapted for its dihydroxy derivative. nih.govjetir.orgnih.govresearchgate.net
Due to the introduction of two polar hydroxyl groups, this compound would be more polar than the parent drug. Consequently, on a standard reversed-phase column (like a C18), it would be expected to have a shorter retention time than Bosutinib when using the same mobile phase. Method development would involve optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) and gradient to achieve a sharp, symmetrical peak, well-resolved from any impurities or related compounds. nih.gov
Table 2: Typical RP-HPLC Parameters for Analysis of Bosutinib-Related Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~250-260 nm or Mass Spectrometry (LC-MS) |
| Column Temperature | Ambient to 40 °C |
Preparative Chromatography for Isolation and Purification
To obtain a sufficient quantity of this compound in high purity for comprehensive spectroscopic characterization and further studies, preparative chromatography is required. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. The analytical method is first scaled up to a preparative scale. Fractions are collected as the compound elutes from the column, and those containing the pure product (as determined by analytical HPLC) are combined and the solvent is removed to yield the purified compound.
Synthetic Strategies and Chemical Derivatization of 5,6 Dihydroxy Des Dimethoxy Bosutinib
Enzymatic and Biocatalytic Approaches to Metabolite Formation
The structure of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib (B1684425) strongly suggests it could be a product of phase I metabolism of the parent drug, Bosutinib. Biocatalytic methods, which utilize isolated enzymes or whole-cell systems, offer a green and highly selective alternative to traditional chemical synthesis for producing such metabolites.
The primary enzyme system responsible for the metabolism of Bosutinib in humans is Cytochrome P450 3A4 (CYP3A4). clinpgx.orgwikipedia.org This versatile enzyme is well-known for catalyzing a range of oxidative reactions, including:
Aromatic Hydroxylation: The introduction of a hydroxyl group onto an aromatic ring, such as the C5 position of the quinoline (B57606) core.
O-Demethylation: The oxidative removal of a methyl group from a methoxy (B1213986) ether, resulting in a hydroxyl group.
Therefore, it is highly plausible that 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be formed from Bosutinib through a series of sequential or parallel enzymatic reactions catalyzed by CYP450 enzymes. This pathway would involve two separate O-demethylation events (at C6 of the quinoline and C5 of the aniline) and one aromatic hydroxylation event (at C5 of the quinoline). An in vitro system using human liver microsomes or recombinant CYP3A4 could potentially be optimized to produce this metabolite.
Another promising biocatalytic strategy involves the use of bacterial dioxygenase enzymes. Toluene dioxygenase (TDO) and related enzymes are known to catalyze the stereoselective cis-dihydroxylation of the carbocyclic ring of quinoline, yielding stable cis-5,6-dihydroxy-5,6-dihydroquinoline metabolites. nih.gov This enzymatic product could then potentially be converted to the aromatic 5,6-dihydroxyquinoline via a subsequent chemical or enzymatic dehydrogenation step. This chemoenzymatic approach could provide efficient access to the key dihydroxylated quinoline core.
| Enzyme Class | Catalyzed Reaction | Relevance to Synthesis |
| Cytochrome P450 (e.g., CYP3A4) | Aromatic Hydroxylation | Introduction of the C5-hydroxyl group on the quinoline ring. |
| Cytochrome P450 (e.g., CYP3A4) | O-Demethylation | Conversion of 6-methoxyquinoline (B18371) and 5-methoxyaniline moieties to hydroxyl groups. |
| Bacterial Dioxygenases (e.g., TDO) | cis-Dihydroxylation | Formation of a cis-5,6-dihydroxy-5,6-dihydroquinoline intermediate from a suitable precursor. |
Scale-Up Considerations for Research and Preclinical Studies
Transitioning a synthetic route from a laboratory scale to a larger scale suitable for producing material for preclinical evaluation introduces numerous practical and economic challenges. Several reports on the process development and scale-up synthesis of Bosutinib highlight key areas of concern that would also apply to its dihydroxy derivative. researchgate.netresearchgate.net
Reagent Selection and Safety: Several reagents common in laboratory-scale synthesis are undesirable for large-scale work due to safety, cost, or environmental concerns.
Hazardous Reagents: The use of phosphorus oxychloride (POCl₃) for chlorination and boron tribromide (BBr₃) for demethylation requires specialized equipment and handling procedures due to their high reactivity and corrosivity. Nitration steps, if employed, are highly exothermic and require careful thermal management to prevent runaway reactions. nih.gov
Catalytic Hydrogenation: While effective for deprotection, the use of hydrogen gas with a palladium catalyst on a large scale requires specialized high-pressure reactors and carries an inherent risk of fire or explosion.
Purification Strategy: The reliance on column chromatography for purification is a significant bottleneck for scale-up. An industrial process would aim to purify all intermediates and the final active pharmaceutical ingredient (API) through crystallization. Developing a robust crystallization process for the highly polar final product would be a critical and challenging aspect of process development.
Metabolic Formation and Biotransformation Pathways of 5,6 Dihydroxy Des Dimethoxy Bosutinib
Elucidation of Enzyme Systems Involved in its Formation from Bosutinib (B1684425)
The generation of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib from bosutinib is not a single-step reaction but a cascade of oxidative transformations. The name itself implies the requisite biochemical reactions: the removal of two methoxy (B1213986) groups (O-demethylation) and the addition of two hydroxyl groups (hydroxylation).
The specific metabolic reactions required to form this compound—O-demethylation and hydroxylation—are classic CYP3A4-mediated transformations. nih.gov The mechanism of O-demethylation involves a CYP-mediated attack on the carbon atom of a methoxy group, leading to an unstable intermediate that decomposes to yield a hydroxyl group and formaldehyde. mdpi.com Aromatic hydroxylation involves the direct insertion of an oxygen atom onto an aromatic ring.
| Metabolic Step | Reaction Type | Primary Enzyme System | Description |
|---|---|---|---|
| 1 | O-Demethylation (first methoxy group) | Cytochrome P450 (CYP3A4) | Removal of a methoxy group from the bosutinib molecule to form a hydroxyl group. |
| 2 | O-Demethylation (second methoxy group) | Cytochrome P450 (CYP3A4) | Removal of the second methoxy group to yield a dihydroxy-des(dimethoxy) intermediate. |
| 3 | Hydroxylation (first hydroxyl group) | Cytochrome P450 (CYP3A4) | Addition of a hydroxyl group at the 5 or 6 position of the quinoline (B57606) ring. |
| 4 | Hydroxylation (second hydroxyl group) | Cytochrome P450 (CYP3A4) | Addition of a second hydroxyl group to complete the formation of the final metabolite. |
Current scientific literature attributes the oxidative metabolism of bosutinib almost exclusively to CYP3A4. fda.gov While phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), are involved in conjugating the primary metabolites for excretion, there is no evidence to suggest that other phase I enzyme systems contribute significantly to the initial formation of oxidative metabolites like this compound.
In Vitro Biotransformation Studies in Hepatic and Extrahepatic Systems
In vitro models using human liver preparations are essential for studying drug metabolism and identifying potential metabolites. springernature.com The primary systems used are human liver microsomes and cryopreserved human hepatocytes. dls.com
Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are widely used for metabolic stability screening. mdpi.com Studies on bosutinib in HLMs confirm its susceptibility to metabolism. A recent liquid chromatography-tandem mass spectrometry (LC-MS/MS) based study determined the metabolic stability of bosutinib in HLMs, reporting an in vitro half-life (t½) of 20.21 minutes and a high intrinsic clearance (CLint) of 34.3 µL/min/mg. mdpi.comnih.gov This indicates rapid metabolism by the liver.
While these in vitro systems are ideal for generating and identifying metabolites, published metabolite profiling studies have focused on characterizing the major circulating metabolites. To date, the specific identification and characterization of this compound in microsomal incubations have not been reported in the scientific literature.
Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both phase I and phase II metabolic enzymes and better represent the physiological conditions of the liver. dls.com Although hepatocyte models are routinely used in drug development to create a comprehensive metabolic profile, specific data from hepatocyte incubations of bosutinib that identify this compound are not publicly available. It remains plausible that this metabolite is formed in trace amounts in such systems, but it is not one of the major, characterized metabolic products.
Comparative Analysis of Formation Rates and Pathways with Other Known Bosutinib Metabolites (e.g., Oxydechlorinated Bosutinib (M2), N-Desmethylated Bosutinib (M5), Bosutinib N-Oxide (M6))
The three main circulating metabolites of bosutinib are all formed via CYP3A4-mediated pathways:
N-Desmethylated Bosutinib (M5): Formed by the removal of a methyl group from the piperazine (B1678402) ring. This is the most abundant metabolite, accounting for approximately 25% of the parent drug's exposure in plasma. clinpgx.orgnih.gov
Oxydechlorinated Bosutinib (M2): This unique metabolite is formed by the removal of a chlorine atom and the addition of a hydroxyl group. It represents about 19% of the parent exposure. clinpgx.orgnih.gov
Bosutinib N-Oxide (M6): A minor metabolite formed by the oxidation of a nitrogen atom on the piperazine ring. clinpgx.orgnih.gov
| Compound | Metabolite Code | Metabolic Pathway | Relative Exposure (% of Parent Drug) |
|---|---|---|---|
| N-Desmethylated Bosutinib | M5 | N-Demethylation | ~25% clinpgx.orgnih.gov |
| Oxydechlorinated Bosutinib | M2 | Oxidative Dechlorination | ~19% clinpgx.orgnih.gov |
| Bosutinib N-Oxide | M6 | N-Oxidation | Minor / Trace clinpgx.orgnih.gov |
| This compound | N/A | O-Demethylation & Hydroxylation | Not Quantified in Literature |
In Vitro Biochemical and Cellular Investigations of 5,6 Dihydroxy Des Dimethoxy Bosutinib Activity
Assessment of Kinase Inhibition Profile and Target Engagement
Biochemical Enzyme Assays (e.g., Src-family kinases, Abl kinase, BCR-ABL)
There is a significant lack of direct evidence from biochemical enzyme assays to definitively characterize the kinase inhibition profile of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib (B1684425). While its parent compound, bosutinib, is a potent dual inhibitor of Src and Abl kinases, it is unclear to what extent, if any, this activity is retained in its N-desmethyl metabolite. nih.gov The suggestion of SRC activity in PubChem records remains unverified by specific IC50 values or detailed enzymatic assay data in the available literature. clinpgx.org
Cellular Kinase Activity Assays and Phosphorylation Status Evaluation
No cellular kinase activity assays or studies evaluating the effect of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib on the phosphorylation status of key cellular proteins have been published. Research has focused exclusively on the parent drug, bosutinib, demonstrating its ability to inhibit BCR-ABL phosphorylation and downstream signaling in chronic myeloid leukemia (CML) cells. nih.govnih.gov Without specific studies on the M5 metabolite, its cellular target engagement and impact on kinase-driven signaling pathways are unknown.
Evaluation of Downstream Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT3 pathways)
The effects of this compound on critical downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 have not been investigated. Studies on bosutinib have shown that it can modulate these pathways in various cancer cell lines, contributing to its anti-tumor effects. nih.gov However, it cannot be assumed that its metabolite shares these properties without direct experimental evidence.
Investigation of Interactions with Drug Transporters (e.g., P-glycoprotein/ABCB1, ABCG2)
While the parent drug bosutinib has been identified as a weak substrate for the P-glycoprotein (ABCB1) efflux transporter, specific studies on the interaction of this compound with ABCB1 or other transporters like ABCG2 are lacking. dovepress.comnih.gov One study on various tyrosine kinase inhibitors and their metabolites did not include N-desmethyl bosutinib in its investigation of ABCB1 transport. dovepress.com Therefore, the potential for this metabolite to be a substrate or inhibitor of key drug transporters remains unconfirmed.
Assessment of Genotoxicity Potential in Preclinical Assays
There is no specific information regarding the genotoxicity of this compound. Preclinical studies submitted for the regulatory approval of bosutinib included genotoxicity testing for another major metabolite, oxydechlorinated bosutinib (M2). These tests, including the Ames test and a chromosomal aberration assay, found the M2 metabolite to be non-genotoxic. fda.gov Similar dedicated safety assessments for the M5 metabolite are not publicly documented.
Computational Chemistry and in Silico Modeling of 5,6 Dihydroxy Des Dimethoxy Bosutinib
Molecular Docking Simulations with Established Kinase Targets (e.g., Src, Abl, BCR-ABL)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, 5,6-Dihydroxy-Des(dimethoxy) Bosutinib (B1684425) with its kinase targets. This method is crucial for understanding the binding mode and affinity of the compound.
Detailed research findings from hypothetical docking studies indicate that 5,6-Dihydroxy-Des(dimethoxy) Bosutinib likely retains the core binding mode of its parent compound, bosutinib, within the ATP-binding pocket of kinases such as Src and Abl. The anilino-quinoline core is expected to form key hydrogen bonds with the hinge region of the kinase. Specifically, in Abl kinase, this interaction would likely involve the backbone amide of Met318, and in Src kinase, with Met341. researchgate.net
The introduction of the 5,6-dihydroxy groups in place of the dimethoxy groups could potentially introduce new hydrogen bonding opportunities with nearby amino acid residues, potentially enhancing binding affinity or altering selectivity. Conversely, the removal of the methoxy (B1213986) groups might reduce some favorable van der Waals interactions. The docking scores, which are numerical values representing the predicted binding affinity, would be critical in quantifying these effects. A lower docking score generally indicates a more favorable binding interaction. researchgate.net
Table 1: Hypothetical Molecular Docking Scores of this compound with Kinase Targets
| Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Src | -9.8 | Met341, Thr338, Leu273 |
| Abl | -10.2 | Met318, Phe317, Thr315 |
| BCR-ABL | -10.5 | Met318, Glu286, Asp381 |
Note: The data in this table is illustrative and based on computational predictions.
Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations of this compound bound to a kinase target would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.
These simulations can assess the stability of the hydrogen bonds predicted by docking and reveal the role of water molecules in mediating the interaction. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the complex. A stable RMSD profile over the simulation time suggests a stable binding mode. nih.gov Furthermore, MD simulations can highlight conformational changes in the protein upon ligand binding, providing deeper insights into the mechanism of inhibition. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. These calculations can determine the molecule's three-dimensional geometry, electrostatic potential surface, and the energies of its frontier molecular orbitals (HOMO and LUMO).
The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions with the kinase target. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org These calculations can also be used to analyze the conformational preferences of the molecule, identifying the low-energy shapes it is likely to adopt in solution and within the protein binding site.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.3 |
| Dipole Moment (Debye) | 3.2 |
Note: The data in this table is illustrative and based on theoretical calculations.
Structure-Activity Relationship (SAR) Analysis and Activity Prediction
Structure-Activity Relationship (SAR) analysis aims to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound, SAR studies would compare its activity to that of bosutinib and other related analogs. The key structural change is the replacement of the two methoxy groups with hydroxyl groups.
This substitution is expected to increase the polarity of the molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to stronger or more numerous interactions with the kinase target. nih.gov However, this increased polarity might also affect cell permeability. SAR analysis would systematically evaluate the impact of these changes on kinase inhibition and cellular activity. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Metabolic Fate
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. For this compound, these tools can predict properties such as its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
The presence of the hydroxyl groups in this compound would likely increase its aqueous solubility compared to bosutinib. However, it might also make the compound more susceptible to phase II metabolism, such as glucuronidation. nih.gov Predicting these properties is essential for understanding the compound's likely behavior in a biological system.
Table 3: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value/Classification |
| Aqueous Solubility (logS) | -3.5 |
| Caco-2 Permeability (logPapp) | Low to Moderate |
| Plasma Protein Binding (%) | >90 |
| CYP2D6 Inhibition | Likely Inhibitor |
| hERG Blockage | Low Risk |
Note: The data in this table is illustrative and based on computational models.
Cheminformatics Analysis for Compound Library Design
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound, cheminformatics can be used to design a library of related compounds for further investigation. By analyzing the structural features of known kinase inhibitors and applying various molecular descriptors, it is possible to identify novel scaffolds and substituents that are likely to exhibit the desired activity profile.
This approach can help in exploring the chemical space around this compound to design new analogs with improved potency, selectivity, or pharmacokinetic properties. Techniques such as similarity searching, clustering, and diversity analysis are employed to ensure that the designed library is both focused and diverse.
Analytical Method Development and Validation for 5,6 Dihydroxy Des Dimethoxy Bosutinib Quantification
Development of Sensitive and Specific Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The quantification of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib (B1684425) in biological and chemical matrices necessitates the development of highly sensitive and specific analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as the preferred technique due to its ability to provide high selectivity and sensitivity, which is crucial for detecting low concentrations of the analyte in complex sample matrices.
A sensitive and simple LC-MS/MS method has been established for the determination of Bosutinib in human liver microsomes, which can be adapted for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib. nih.govscispace.comdntb.gov.ua This method typically employs a triple-quadrupole tandem mass spectrometer (TQD-MS) equipped with an electrospray ionization (ESI) source operating in the positive ion mode. nih.govscispace.comdntb.gov.ua The high specificity of the LC-MS/MS method is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which minimizes interference from matrix components. nih.gov For instance, in the analysis of Bosutinib, Tofacitinib has been successfully used as an internal standard to ensure accuracy and precision. nih.govscispace.comdntb.gov.ua
The development of such a method for this compound would involve the initial tuning of the mass spectrometer to determine the optimal precursor and product ions for the analyte and a suitable internal standard. This ensures that the method is highly selective and can differentiate the analyte from other related compounds and endogenous matrix components.
Optimization of Chromatographic Conditions and Mass Spectrometric Parameters
The successful quantification of this compound by LC-MS/MS is highly dependent on the optimization of both chromatographic and mass spectrometric parameters.
Chromatographic Conditions: The goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation of the analyte from other components in the sample. For Bosutinib and its related compounds, a reversed-phase C18 column is commonly used. nih.govscispace.comdntb.gov.ua An isocratic elution system consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1 M formic acid) is often employed. nih.govscispace.comdntb.gov.ua The ratio of the organic to the aqueous phase and the flow rate are critical parameters that are adjusted to achieve the desired separation within a reasonable run time. For example, a mobile phase composition of acetonitrile (B52724) and water (30:70, v/v) at a flow rate of 0.15 mL/min has been used for Bosutinib. nih.govscispace.comdntb.gov.ua
Mass Spectrometric Parameters: The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and specificity. This involves tuning the instrument to identify the most abundant and stable precursor ion (the molecular ion, [M+H]+) of this compound and its most characteristic product ions upon collision-induced dissociation. For Bosutinib, the parent ion peak is observed at m/z 530, with daughter ion peaks at m/z 113 and 141. nih.gov Similar fragmentation studies would be necessary for this compound to identify its unique mass transitions for MRM analysis. Other parameters to be optimized include the cone voltage, collision energy, and source temperature to maximize the ion signal.
| Parameter | Optimized Value for Bosutinib |
| Chromatography | |
| Column | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1 M Formic Acid |
| Flow Rate | 0.15 mL/min |
| Elution Mode | Isocratic |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Bosutinib) | m/z 530 |
| Product Ions (Bosutinib) | m/z 113, 141 |
Sample Preparation Techniques for Various Biological and Chemical Matrices
Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte of interest. The choice of technique depends on the nature of the sample matrix (e.g., plasma, liver microsomes, or chemical reaction mixtures).
For biological matrices such as human plasma and liver microsomes, protein precipitation is a commonly used and straightforward technique for Bosutinib. nih.govmdpi.com This method involves the addition of a cold organic solvent, such as acetonitrile, to the sample to precipitate proteins. nih.govmdpi.com After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system. This technique is favored for its simplicity and speed.
Another effective technique is solid-phase extraction (SPE) . nih.govnih.gov SPE provides a cleaner extract compared to protein precipitation by utilizing a stationary phase to selectively adsorb the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. This method can lead to lower matrix effects and improved sensitivity.
The extraction recovery is a key parameter to evaluate the efficiency of the sample preparation method. For Bosutinib, extraction recoveries of over 100% have been reported using protein precipitation with acetonitrile. nih.gov
Method Validation for Linearity, Accuracy, Precision, and Limits of Detection/Quantification
A developed analytical method must be validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). jetir.org
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Bosutinib, a linear range of 5–200 ng/mL has been established in human liver microsomes with a coefficient of determination (r²) of 0.999. nih.govscispace.comdntb.gov.ua
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both intra- and inter-day accuracy and precision are evaluated. For Bosutinib, accuracy and precision values of less than 4% have been reported. nih.govscispace.comdntb.gov.ua
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for Bosutinib, the LOD and LOQ were reported to be 20 ng/mL and 25 ng/mL, respectively. nih.gov
| Validation Parameter | Result for Bosutinib |
| Linearity Range | 5–200 ng/mL nih.govscispace.comdntb.gov.ua |
| Correlation Coefficient (r²) | 0.999 nih.govscispace.comdntb.gov.ua |
| Intra- and Inter-day Accuracy | < 4% nih.govscispace.comdntb.gov.ua |
| Intra- and Inter-day Precision | < 4% nih.govscispace.comdntb.gov.ua |
| Limit of Detection (LOD) | 20 ng/mL (HPLC-UV) nih.gov |
| Limit of Quantification (LOQ) | 25 ng/mL (HPLC-UV) nih.gov |
Stability Studies of the Compound in Different Media and Storage Conditions
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of this compound should be evaluated in various media and under different storage conditions.
Metabolic Stability: The metabolic stability of a compound is its susceptibility to metabolism and is often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov For Bosutinib, the in vitro t1/2 in human liver microsomes was found to be 20.21 minutes, with a high intrinsic clearance of 34.3 µL/min/mg, suggesting rapid elimination by the liver. nih.gov Similar studies would be crucial to understand the metabolic fate of this compound.
Freeze-Thaw and Long-Term Stability: The stability of the analyte in biological samples is assessed through freeze-thaw cycles and long-term storage at low temperatures (e.g., -20°C or -80°C). For Bosutinib, it has been shown to be stable in plasma for at least 28 days when stored at -20°C. nih.gov
Short-Term Stability: The stability of the analyte at room temperature is also evaluated to ensure that it does not degrade during sample handling and preparation. Bosutinib has been found to be stable in plasma for at least 3 hours at room temperature. nih.gov
These stability studies are critical for defining the proper procedures for sample collection, handling, and storage to ensure the integrity of the analytical results.
Broader Academic Implications and Future Research Trajectories
Understanding the Role of Inactive Metabolites in Overall Drug Response
Bosutinib (B1684425) is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.govnih.govnih.gov The major identified circulating metabolites are oxydechlorinated (M2) bosutinib and N-desmethylated (M5) bosutinib, both of which are considered pharmacologically inactive. nih.govnih.gov
Potential for Prodrug Strategies and Novel Analogue Design based on Metabolite Structure
The chemical structure of a metabolite, even an inactive one, can serve as a valuable scaffold for the design of novel therapeutic agents. The introduction of hydroxyl groups, as suggested by the name 5,6-Dihydroxy-Des(dimethoxy) Bosutinib, could significantly alter the physicochemical properties of the molecule, such as its solubility and potential for hydrogen bonding.
This structural information can be leveraged in two primary ways:
Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. If a metabolite like a hydroxylated form of bosutinib is found to have favorable properties, such as improved absorption or tissue distribution, it could be explored as a lead for designing a prodrug that is efficiently converted to the active bosutinib molecule in vivo.
Novel Analogue Design: The structural modifications observed in metabolites can provide insights into the structure-activity relationships of the parent drug. By understanding how metabolic enzymes modify the drug, medicinal chemists can design new analogues that are either more resistant to metabolic inactivation, leading to a longer duration of action, or that possess altered target selectivity profiles. For example, the presence of hydroxyl groups could be exploited to design new kinase inhibitors with different binding characteristics.
Contribution to the Mechanistic Understanding of Kinase Inhibitor Metabolism and Inactivation
A detailed characterization of the metabolic pathways of bosutinib, including the identification of all minor metabolites, would significantly contribute to our mechanistic understanding of how kinase inhibitors are processed in the body. The formation of a dihydroxy-des(dimethoxy) metabolite would imply specific enzymatic reactions, such as O-demethylation followed by aromatic hydroxylation.
Identifying the specific enzymes responsible for these transformations would provide valuable information for predicting potential drug-drug interactions. For instance, if a specific CYP450 isozyme is responsible for the formation of this metabolite, co-administration of other drugs that are substrates, inhibitors, or inducers of the same enzyme could alter the metabolic profile of bosutinib. This knowledge is crucial for ensuring the safe and effective use of bosutinib in a clinical setting where polypharmacy is common.
Elucidation of its Potential as a Biomarker for Bosutinib Exposure or Metabolism
Metabolites can serve as valuable biomarkers to monitor drug exposure and metabolic activity in individual patients. While the parent drug concentration is often used for therapeutic drug monitoring, quantifying specific metabolites can provide a more nuanced picture of a patient's metabolic phenotype.
Should this compound be identified and quantified in patients, its concentration could potentially serve as a biomarker for:
Metabolic Phenotype: Inter-individual variability in drug metabolism is a well-known phenomenon. The ratio of a metabolite to the parent drug could serve as a phenotypic marker for the activity of specific metabolic enzymes, allowing for more personalized dosing strategies.
Unexplored Avenues in Systems Pharmacology and Metabolomics Research
The study of the complete metabolic fate of a drug like bosutinib is a key component of systems pharmacology, which aims to understand drug action in the context of the entire biological system. nih.gov Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, provides a powerful tool to achieve this. nih.gov
A comprehensive metabolomics study of patients treated with bosutinib could:
Identify Novel Metabolites: Unbiased metabolomic profiling could lead to the discovery of previously uncharacterized metabolites, including potentially this compound.
Elucidate Metabolic Networks: By mapping the changes in the metabolome following drug administration, researchers can gain insights into the broader metabolic pathways affected by the drug and its metabolites.
Discover Biomarkers of Efficacy and Toxicity: Metabolomic signatures may correlate with clinical outcomes, leading to the discovery of novel biomarkers that can predict a patient's response to treatment or their risk of developing adverse effects.
Q & A
Q. What are the validated analytical methods for quantifying 5,6-Dihydroxy-Des(dimethoxy) Bosutinib in preclinical studies?
Methodological approaches include UV-visible spectroscopy and high-performance liquid chromatography (HPLC), validated for linearity, precision, and accuracy. Preformulation studies using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) confirm compound purity and stability. For nanocarrier formulations, UV spectroscopy at 254 nm and HPLC with C18 columns (mobile phase: acetonitrile-phosphate buffer, pH 3.0) are recommended .
Q. How do in vitro models inform dosing strategies for this compound in tyrosine kinase inhibition studies?
In vitro kinase assays (e.g., SRC/ABL inhibition) should use IC50 values to establish baseline potency. For example, Bosutinib derivatives show reduced activity against KIT kinases compared to SRC/ABL, necessitating dose adjustments in mastocytosis models. Pair these with cytotoxicity assays (MTT or Annexin V staining) to differentiate kinase-specific effects from off-target toxicity .
Q. What are the key structural modifications in this compound that influence bioavailability?
Removal of methoxy groups at positions 5 and 6 increases hydrophilicity, altering logP values and requiring solubility-enhancing formulations (e.g., nanocapsules or cyclodextrin complexes). Pharmacokinetic (PK) studies in rodent models should compare AUC and Cmax between parent and derivative compounds to validate bioavailability improvements .
Advanced Research Questions
Q. How should researchers address conflicting efficacy data for this compound across disease models (e.g., CML vs. silicosis)?
Contradictions arise from disease-specific kinase dependencies. In CML, focus on BCR-ABL inhibition and cytogenetic response rates (major cytogenetic response [MCyR] ≥ 65% in resistant patients). In silicosis, anti-fibrotic effects correlate with reduced TGF-β and collagen deposition. Use pathway-specific biomarkers (e.g., p-CRKL for BCR-ABL, hydroxyproline for fibrosis) to contextualize efficacy .
Q. What experimental design considerations are critical for cross-trial comparisons of this compound with other TKIs (e.g., dasatinib, nilotinib)?
Employ unanchored matching-adjusted indirect comparisons (MAICs) to adjust for cross-trial heterogeneity. For example, match baseline characteristics (e.g., Sokal score, prior TKI exposure) and use log-normal survival models to extrapolate progression-free survival (PFS). Validate with sensitivity analyses on imputed covariates (e.g., mutation status) .
Q. How can population pharmacokinetic (PopPK) modeling optimize dosing in renal-impaired populations?
Develop a physiologically based pharmacokinetic (PBPK) model incorporating renal clearance pathways. Clinical data show a 1.6-fold exposure increase in severe renal impairment (RI). Simulate steady-state concentrations using nonlinear mixed-effects modeling (NONMEM) and validate with sparse sampling in Phase Ib trials .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
Conduct transporter inhibition assays (e.g., P-glycoprotein) to assess blood-brain barrier penetration. In murine models, compare plasma/tissue ratios using LC-MS/MS. For discordant results (e.g., high in vitro IC50 but low in vivo activity), evaluate metabolite profiles via UPLC-QTOF to identify active derivatives .
Methodological Guidance Tables
Table 1: Key Parameters for Cross-Trial Comparisons of TKIs
Table 2: Analytical Validation Criteria for Bosutinib Quantification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
